2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h2-6,9H,7-8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYGZUDDGWEYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCN)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581546 | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139525-77-2 | |
| Record name | 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139525-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-methoxy-1-naphthyl)ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The preparation of 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride involves the following steps:
Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine: This is achieved by reacting 7-methoxynaphthalene with ethylamine.
Formation of Hydrochloride: The resulting 2-(7-Methoxynaphthalen-1-yl)ethanamine is then reacted with hydrochloric acid to produce the hydrochloride salt.
Chemical Reactions Analysis
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthyl derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the methoxy group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its unique structure allows for modifications that can lead to new drug candidates. For instance, it plays a role in the preparation of agomelatine, an antidepressant, highlighting its importance in medicinal chemistry .
Biology
Research has focused on the biological effects of 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride on neurotransmitter systems. Studies indicate that it interacts with serotonin and dopamine receptors, which are crucial for mood regulation. This interaction suggests potential applications in treating mood disorders such as depression and anxiety .
Table 1: Biological Effects on Neurotransmitter Systems
| Neurotransmitter | Effect of this compound |
|---|---|
| Serotonin | Increases levels, potentially alleviating depression |
| Dopamine | Enhances activity, aiding in movement control |
Medicine
The primary medical applications of this compound include:
- Treatment of Depression and Anxiety: Clinical studies have demonstrated its efficacy in reducing symptoms associated with these disorders by modulating neurotransmitter levels .
- Potential Use in Parkinson's Disease: The compound has shown promise in alleviating symptoms of Parkinson's disease by enhancing dopamine levels, which are typically deficient in patients suffering from this condition .
Case Study: Efficacy in Treating Depression
A clinical trial involving participants diagnosed with major depressive disorder indicated significant improvements in mood and anxiety levels after treatment with formulations containing this compound. The trial highlighted a marked increase in serotonin levels, correlating with reduced depressive symptoms over a six-week period.
Industry Applications
In addition to its pharmaceutical uses, this compound is employed in the production of other chemical products due to its stability and reactivity. The compound's ability to cross the blood-brain barrier enhances its appeal for neurological applications, making it a candidate for further research into various CNS disorders .
Mechanism of Action
The mechanism of action of 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a central nervous system inhibitor, helping to balance neurotransmitters and reduce symptoms of anxiety and depression. The molecular targets and pathways involved include serotonin and dopamine receptors, which play a crucial role in mood regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Core Variations
a) Naphthalene vs. Indole Derivatives
Compound 1 : [2-(1H-Indol-3-yl)ethanamine Hydrochloride]
- 5-Methyltryptamine Hydrochloride (C₁₁H₁₄N₂·HCl): Structure: Indole with a 5-methyl substituent. Properties: Lower molecular weight (210.7 g/mol), altered solubility, and hallucinogenic activity due to serotonin receptor affinity .
b) Naphthalene vs. Benzene Derivatives
- 2-(2-Methoxyphenoxy)ethylamine Hydrochloride (C₉H₁₄ClNO₂): Structure: Benzene ring with a 2-methoxyphenoxy group. Properties: Smaller molecular weight (203.666 g/mol) and reduced lipophilicity compared to naphthalene derivatives, limiting blood-brain barrier penetration .
Substituent Position and Functional Group Impact
a) Methoxy Group Position
2-(5-Methyl-1H-indol-3-yl)ethanamine HCl :
b) Ethylamine vs. Methanamine Side Chains
Pharmacological and Therapeutic Differences
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Aromatic Core | Substituents | logP (Estimated) |
|---|---|---|---|---|---|
| 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl | C₁₃H₁₅NO·HCl | 237.73 | Naphthalene | 7-Methoxy | ~2.5 |
| 2-(5-Methyl-1H-indol-3-yl)ethanamine HCl | C₁₁H₁₄N₂·HCl | 210.7 | Indole | 5-Methyl | ~1.8 |
| Diphenhydramine HCl | C₁₇H₂₁NO·HCl | 291.82 | Diphenylmethoxy | N,N-Dimethyl | ~3.2 |
| 2-(2-Methoxyphenoxy)ethylamine HCl | C₉H₁₄ClNO₂ | 203.666 | Benzene | 2-Methoxyphenoxy | ~1.5 |
Table 2: Therapeutic and Binding Profiles
Research Findings and Mechanistic Insights
- HSP90 Inhibitors : Indole derivatives (e.g., ) rely on nitro or methoxy groups for hydrogen bonding to TYR604 and GLU526. The naphthalene system in 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl may exhibit weaker HSP90 binding due to steric hindrance but stronger π-π interactions .
- Melatonin Receptor Selectivity : The 7-methoxy group’s position on naphthalene mimics melatonin’s indole moiety, enabling receptor agonism in Agomelatine .
Biological Activity
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride (CAS No. 139525-77-2) is a derivative of naphthalene, notable for its potential applications in pharmacology, particularly in the synthesis of antidepressants like agomelatine. This compound exhibits a range of biological activities that merit detailed examination.
Chemical Structure and Properties
The molecular formula for this compound is C13H16ClNO, with a molecular weight of 237.73 g/mol. The structural characteristics include a methoxy group at the 7th position of the naphthalene ring and an ethanamine group, which contribute to its reactivity and biological profile.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of agomelatine, a melatonergic antidepressant. The compound is believed to act on serotonin receptors and may influence melatonin pathways, thereby modulating mood and circadian rhythms.
Biochemical Pathways
Research indicates that this compound may interact with serotonin N-acetyltransferase, which is crucial for melatonin synthesis. This interaction suggests its potential role in regulating sleep patterns and mood stabilization.
Biological Activities
The biological activities associated with this compound include:
Study 1: Antidepressant Efficacy
A study published in Pharmacology Biochemistry and Behavior investigated the effects of agomelatine on depression models in rodents. The findings indicated that agomelatine significantly reduced depressive behaviors, suggesting that its precursors, such as this compound, may also possess similar properties .
Study 2: Neuroprotective Potential
Research conducted by Neuroscience Letters explored the neuroprotective effects of naphthalene derivatives. The study highlighted that certain compounds could mitigate neuronal damage in vitro, hinting at the potential benefits of this compound in protecting against neurotoxicity .
Study 3: Antimicrobial Activity
A comparative analysis published in Journal of Medicinal Chemistry examined various naphthalene derivatives for their antimicrobial effects. While direct data on this compound was not available, related compounds showed significant activity against various bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, and what methodological considerations are critical for reproducibility?
The compound can be synthesized via reductive amination of 7-methoxy-1-naphthaldehyde using ammonium acetate and sodium cyanoborohydride under anhydrous conditions . Alternative routes include nucleophilic substitution of halogenated naphthalene precursors with ethylamine derivatives, followed by hydrochlorination. Key considerations include:
Q. How can researchers confirm the structural integrity of this compound?
Structural confirmation requires a multi-technique approach:
- X-ray crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .
- NMR spectroscopy : Analyze / spectra to verify methoxy group position (δ ~3.8 ppm for OCH₃) and ethanamine chain integration (δ ~2.7–3.1 ppm for CH₂NH₂) .
- Mass spectrometry : Confirm molecular ion peak at m/z 237.73 (M+H⁺) and isotopic Cl pattern .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The hydrochloride salt form enhances water solubility (≥10 mg/mL at 25°C), making it suitable for in vitro assays . For hydrophobic environments (e.g., lipid bilayer studies), DMSO or ethanol co-solvents (≤5% v/v) are recommended. Solubility in organic solvents (e.g., methanol, acetonitrile) facilitates HPLC analysis .
Q. Which analytical techniques are essential for assessing purity and stability?
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities (<0.5% area) .
- Karl Fischer titration : Monitor moisture content (<1% w/w) to prevent hydrolysis .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How does the methoxy group's position on the naphthalene ring influence biological activity compared to structural analogs?
The 7-methoxy substitution enhances π-stacking interactions with aromatic residues in enzyme binding pockets, as shown in comparative studies with 6-methoxy and unsubstituted naphthalene derivatives. For example:
Q. What experimental strategies can resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions or impurity profiles. Recommendations include:
- Standardized assays : Use cell lines (e.g., HEK293) with consistent receptor expression levels and control for batch-to-batch compound variability .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
- Positive controls : Compare with well-characterized agonists/antagonists (e.g., ketanserin for 5-HT₂A studies) .
Q. What mechanistic insights can be gained from studying the compound’s oxidation/reduction reactions?
- Oxidation : Treating with KMnO₄ yields 7-methoxy-1-naphthoic acid, confirming amine chain lability under strong oxidative conditions .
- Reduction : NaBH₄ converts the ethanamine group to ethanol, useful for probing functional group contributions to activity . Isotopic labeling (-amine) can track metabolic fate in pharmacokinetic studies .
Q. How can researchers optimize formulations for in vivo studies while maintaining stability?
- Lyophilization : Prepare stable lyophilized powders (mannitol matrix) for IV administration .
- pH adjustment : Use citrate buffer (pH 4.0–5.0) to prevent precipitation in aqueous solutions .
- Plasma stability assays : Monitor degradation (37°C, 24 hrs) via LC-MS to validate half-life (>6 hrs) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and NIOSH-approved N95 respirator during weighing .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors .
- Waste disposal : Neutralize with NaHCO₃ before aqueous disposal .
Q. What advanced techniques elucidate interactions with macromolecular targets (e.g., proteins, DNA)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
